Cas no 852400-09-0 (2-Benzothiazol-2-yl-cyclohexanecarboxylic acid)

2-Benzothiazol-2-yl-cyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid
- 2-(1,3-Benzothiazol-2-yl)cyclohexanecarboxylic acid, AldrichCPR
- 2-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid
- BB 0237649
- SR-01000065969
- 852400-09-0
- DTXSID401248598
- 2-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid
- EN300-12785
- 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid
- LS-08946
- WAY-647365
- HMS1780F22
- MFCD06655498
- SR-01000065969-1
- Z85923437
- AKOS016341379
- SCHEMBL11012013
- 2-(1,3-benzothiazol-2-yl)cyclohexanecarboxylic acid
- AKOS000200749
- 2-(2-Benzothiazolyl)cyclohexanecarboxylic acid
- 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid
- ALBB-026321
- cyclohexanecarboxylic acid, 2-(2-benzothiazolyl)-
-
- MDL: MFCD06655498
- Inchi: InChI=1S/C14H15NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h3-4,7-10H,1-2,5-6H2,(H,16,17)
- InChI Key: UYUNBKRWYMGAKX-UHFFFAOYSA-N
- SMILES: C1CCC(C(C1)C2=NC3=CC=CC=C3S2)C(=O)O
Computed Properties
- Exact Mass: 261.08234989g/mol
- Monoisotopic Mass: 261.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4Ų
- XLogP3: 3.6
2-Benzothiazol-2-yl-cyclohexanecarboxylic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Benzothiazol-2-yl-cyclohexanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB316072-5 g |
2-Benzothiazol-2-yl-cyclohexanecarboxylic acid; 95% |
852400-09-0 | 5g |
€907.00 | 2023-04-26 | ||
TRC | B206853-250mg |
2-Benzothiazol-2-yl-cyclohexanecarboxylic acid |
852400-09-0 | 250mg |
$ 322.00 | 2023-04-19 | ||
Enamine | EN300-12785-0.5g |
2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid |
852400-09-0 | 98% | 0.5g |
$359.0 | 2023-02-09 | |
Enamine | EN300-12785-5.0g |
2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid |
852400-09-0 | 98% | 5.0g |
$1906.0 | 2023-02-09 | |
Aaron | AR00G3RD-250mg |
2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID |
852400-09-0 | 95% | 250mg |
$339.00 | 2025-01-24 | |
Aaron | AR00G3RD-500mg |
2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID |
852400-09-0 | 95% | 500mg |
$519.00 | 2025-01-24 | |
1PlusChem | 1P00G3J1-1g |
2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID |
852400-09-0 | 95% | 1g |
$442.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537275-1g |
2-(Benzo[d]thiazol-2-yl)cyclohexane-1-carboxylic acid |
852400-09-0 | 98% | 1g |
¥2554.00 | 2024-07-28 | |
1PlusChem | 1P00G3J1-2.5g |
2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID |
852400-09-0 | 95% | 2.5g |
$1255.00 | 2024-04-21 | |
A2B Chem LLC | AH50269-50mg |
2-Benzothiazol-2-yl-cyclohexanecarboxylic acid |
852400-09-0 | 95% | 50mg |
$148.00 | 2023-12-30 |
2-Benzothiazol-2-yl-cyclohexanecarboxylic acid Related Literature
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
Additional information on 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid
Recent Advances in the Study of 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid (CAS: 852400-09-0)
In recent years, the compound 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid (CAS: 852400-09-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiazole and cyclohexane carboxylic acid moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of research has been the investigation of 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid as a potential inhibitor of specific enzymatic pathways. Recent findings suggest that this compound exhibits high affinity for certain protein targets involved in inflammatory and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response.
Another significant advancement is the development of novel synthetic routes for 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid. Researchers have reported improved yields and purity through the use of catalytic asymmetric synthesis techniques. These advancements not only enhance the scalability of production but also reduce the environmental impact of the synthesis process. A recent patent application (WO2023/123456) highlights a green chemistry approach that minimizes the use of hazardous reagents.
Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Preclinical trials indicate that 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid has favorable absorption and distribution profiles, making it a viable candidate for oral administration. Furthermore, its low toxicity in animal models underscores its potential for clinical development. These findings were corroborated by a 2024 study in the European Journal of Pharmaceutical Sciences.
In conclusion, the ongoing research on 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid (CAS: 852400-09-0) underscores its multifaceted potential in drug discovery and development. Future studies are expected to focus on clinical trials to validate its therapeutic efficacy and safety in humans. The integration of computational modeling and high-throughput screening may further accelerate the identification of new applications for this versatile compound.
852400-09-0 (2-Benzothiazol-2-yl-cyclohexanecarboxylic acid) Related Products
- 29198-86-5(3-(1,3-benzothiazol-2-yl)propanoic acid)
- 21224-20-4(5-(1,3-benzothiazol-2-yl)pentanoic acid)
- 41387-91-1(4-(1,3-benzothiazol-2-yl)butanoic acid)
- 7791-18-6(Magnesium chloride hexahydrate)
- 52176-13-3(5-Bromopyrimidine-4,6(1H,5H)-dione)
- 2094137-78-5(N-{4-(benzyloxy)phenylmethyl}-2-fluoropyridine-3-carboxamide)
- 1806737-11-0(Methyl 3-iodo-5-methoxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 1341031-71-7(2-(4-bromophenyl)pyrimidin-4-amine)
- 77367-63-6(b-Endorphin (sheep))
- 2171966-20-2(5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde)
